4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide
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Overview
Description
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole moiety, a trifluoromethoxy group, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via a nucleophilic substitution reaction using a trifluoromethoxy-containing reagent.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Ethoxy Group Addition: The ethoxy group can be introduced through an etherification reaction using an appropriate ethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide: shares similarities with other sulfonamide-containing compounds, such as:
Uniqueness
The uniqueness of 4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide lies in its trifluoromethoxy group and indole moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21F3N2O4S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-ethoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H21F3N2O4S/c1-3-28-14-4-7-16(8-5-14)30(26,27)24-11-10-17-13(2)25-19-9-6-15(12-18(17)19)29-20(21,22)23/h4-9,12,24-25H,3,10-11H2,1-2H3 |
InChI Key |
FSHBSSAUXKTKMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C |
Origin of Product |
United States |
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